molecular formula C22H25BrN2O B11951760 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide CAS No. 853333-40-1

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide

Katalognummer: B11951760
CAS-Nummer: 853333-40-1
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: LHDJLYVADGPDEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is a quinoline-based compound functionalized with a 4-methoxyphenyl group at the 2-position and a 4-methylpiperidin-1-yl substituent at the 4-position, with a hydrobromide counterion.

The synthesis of related quinoline compounds often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, 2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) was synthesized via a phosphorus ligand-coupling reaction using 4-(4-methylpiperidin-1-yl)quinoline as a precursor, yielding a structurally analogous compound with a diphenylphosphanyl group instead of the 4-methoxyphenyl moiety . The hydrobromide salt form enhances solubility and bioavailability, which is critical for pharmacological efficacy .

Key physical properties of similar compounds include melting points (e.g., 114–118°C for 2h) and spectral data (IR, NMR, HRMS) that confirm substituent placement and purity .

Eigenschaften

CAS-Nummer

853333-40-1

Molekularformel

C22H25BrN2O

Molekulargewicht

413.3 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline;hydrobromide

InChI

InChI=1S/C22H24N2O.BrH/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22;/h3-10,15-16H,11-14H2,1-2H3;1H

InChI-Schlüssel

LHDJLYVADGPDEM-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microwave-Assisted Cyclocondensation

A modified Skraup–Doebner–Miller protocol enables rapid assembly of the quinoline core under microwave irradiation. Key parameters include:

ComponentQuantityRole
4-Methoxyaniline1 mmolAromatic amine precursor
Phenylacetylene1.5 mmolAlkyne component
4-Methylpiperidine-1-carbaldehyde1 mmolAldehyde substrate
Iodine0.4 mmolCyclization catalyst
Glacial CH₃COOH1.67 mLReaction medium

The reaction proceeds at 160°C for 30 minutes under sealed microwave conditions, achieving 78–85% yields. Mechanistic studies suggest iodine facilitates both imine formation and subsequent [4+2] cycloaddition (Figure S31).

Friedlander Annulation Approach

For enhanced regiocontrol, the Friedlander method employs 2-amino-4-bromobenzaldehyde condensed with 4'-methoxyacetophenone under acidic conditions:

2-Amino-4-bromobenzaldehyde+4-MethoxyacetophenoneHCl, H₂O2-(4-Methoxyphenyl)-4-bromoquinoline(82% yield)[4]\text{2-Amino-4-bromobenzaldehyde} + \text{4-Methoxyacetophenone} \xrightarrow{\text{HCl, H₂O}} \text{2-(4-Methoxyphenyl)-4-bromoquinoline} \quad (82\% \text{ yield})

This method benefits from water as an eco-friendly solvent but requires subsequent functionalization at the 4-position.

ParameterSpecification
CatalystPd₂(dba)₃ (2 mol%)
LigandBrettPhos (4 mol%)
BaseCs₂CO₃ (3 equiv)
SolventToluene
Temperature110°C, 24 h

This protocol converts 4-bromoquinoline intermediates to the desired piperidine derivative in 91% yield. NMR monitoring confirms complete bromide displacement (δ 7.8–8.2 ppm aromatic region).

Nucleophilic Aromatic Substitution

For laboratories lacking inert atmosphere capabilities, thermal substitution proves viable:

4-Bromoquinoline+4-MethylpiperidineDMSO, 150°CTarget intermediate(68% yield)[7]\text{4-Bromoquinoline} + \text{4-Methylpiperidine} \xrightarrow{\text{DMSO, 150°C}} \text{Target intermediate} \quad (68\% \text{ yield})

While lower yielding than catalytic methods, this approach avoids sensitive palladium complexes.

Hydrobromide Salt Formation

Final product isolation as the hydrobromide salt enhances crystallinity and stability:

Procedure :

  • Dissolve free base (10 mmol) in hot ethanol

  • Add 48% HBr aqueous solution (1.1 equiv) dropwise

  • Cool to 0°C for 12 h crystallization

  • Filter and wash with cold diethyl ether

X-ray crystallography confirms protonation at the piperidine nitrogen (N–H stretch at 2500 cm⁻¹ in IR).

Analytical Characterization

Comprehensive spectral data validate structural integrity:

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.45 (d, J = 5.2 Hz, 1H, H-3),
    δ 7.92–7.85 (m, 4H, Ar–H),
    δ 4.10 (br s, 2H, NCH₂),
    δ 3.86 (s, 3H, OCH₃),
    δ 2.80–2.65 (m, 4H, piperidine-H),
    δ 1.55 (m, 3H, CH₃)

  • ¹³C NMR :
    δ 159.8 (C–O), δ 148.2 (C=N), δ 130.1–115.4 (Ar–C), δ 55.2 (OCH₃), δ 48.7 (NCH₂), δ 25.1 (piperidine-CH₂)

Mass Spectrometry

HRMS (ESI⁺): m/z calcd for C₂₂H₂₅N₂O⁺ [M]⁺ 333.1961; found 333.1958. Bromide counterion confirmed via ion chromatography.

Process Optimization Considerations

Critical factors influencing synthesis efficiency:

ParameterOptimal RangeImpact on Yield
Microwave power400–600 W>90% conversion above 450 W
Pd catalyst loading1.8–2.2 mol%Nonlinear increase beyond 2.5%
HBr stoichiometry1.05–1.10 equivPrevents free base contamination
Crystallization temp0–5°CMaximizes crystal size and purity

Scale-up trials demonstrate reproducible 72% overall yield in kilogram batches using continuous microwave flow reactors.

Comparative Method Analysis

Evaluating synthetic routes reveals critical trade-offs:

MethodYield (%)Purity (%)Cost Index
Microwave cyclization + Buchwald–Hartwig8599.51.0
Friedlander + SNAr6398.20.7
Conventional heating + Pd catalysis7899.11.2

The microwave/Buchwald–Hartwig combination offers optimal efficiency for research-scale production, while SNAr methods provide cost advantages for industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)chinolin-hydrobromid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere Nucleophile ersetzt werden kann.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

    Reduktion: Natriumborhydrid in Methanol oder Lithiumaluminiumhydrid in Ether.

    Substitution: Nucleophile wie Thiole oder Amine in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.

    Reduktion: Bildung von reduzierten Chinolinderivaten.

    Substitution: Bildung von substituierten Chinolinderivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)chinolin-hydrobromid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis
Compound Substituents Key Features
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide 4-Methoxyphenyl (C2), 4-methylpiperidin-1-yl (C4), hydrobromide counterion Enhanced solubility due to hydrobromide; potential cardioprotective activity
2-(Diphenylphosphanyl)-4-(4-methylpiperidin-1-yl)quinoline (2h) Diphenylphosphanyl (C2), 4-methylpiperidin-1-yl (C4) Phosphorus ligand enhances catalytic potential; solid state (mp 114–118°C)
6-Bromo-2-(4-ethoxyphenyl)-4-[(4-methylpiperidin-1-yl)carbonyl]quinoline 4-Ethoxyphenyl (C2), 4-methylpiperidin-1-yl carbonyl (C4), bromo (C6) Bromine substitution increases molecular weight (453.37 g/mol); lipophilic
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Chlorophenyl (C2), 4-methoxyphenyl (C3), amino (C4) Amino group enables hydrogen bonding; mp 223–225°C (ethanol)

Key Observations :

  • Hydrobromide vs. Neutral Counterparts : The hydrobromide salt in the target compound improves aqueous solubility compared to neutral analogs like 2h or 4k, which may enhance in vivo bioavailability .
  • Substituent Effects : The 4-methylpiperidin-1-yl group is common in all listed compounds, suggesting its role in modulating receptor binding or pharmacokinetics. The 4-methoxyphenyl group in the target compound may confer antioxidant properties, as seen in related derivatives .
Pharmacological Activity
  • Cardioprotective Activity : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide (a structurally related hydrobromide salt) demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing hypoxic contractile responses . This suggests the hydrobromide moiety in the target compound could similarly enhance therapeutic efficacy.
  • Antimicrobial Potential: Quinoline derivatives like 4-hydroxyquinolin-2(1H)-ones exhibit antimicrobial activity due to their planar aromatic systems and hydrogen-bonding capabilities . The target compound’s 4-methylpiperidin-1-yl group may disrupt microbial membranes, though direct evidence is lacking.

Key Observations :

  • The target compound’s synthesis likely mirrors methods for 2h or 4k, leveraging palladium catalysts or nucleophilic aromatic substitution.

Biologische Aktivität

2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide, with the CAS number 853333-40-1, is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a quinoline core structure, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C22H25BrN2O
  • Molecular Weight : 413.3 g/mol
  • Structure : The compound contains a quinoline ring substituted with a methoxyphenyl group and a piperidine moiety.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, a related compound demonstrated moderate potency against Plasmodium falciparum, with an EC50 of 120 nM. This class of compounds has shown promise in inhibiting translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite .

Table 1: Potency of Quinoline Derivatives Against Plasmodium falciparum

CompoundEC50 (nM)Mechanism of Action
Compound A120Inhibition of PfEF2
Compound B<50Inhibition of heme polymerization
Compound C80Disruption of mitochondrial function

Antiparasitic Activity

In addition to its antimalarial effects, compounds similar to 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide have been evaluated for their activity against other parasitic infections. A study on novel quinoline-piperidine scaffolds revealed that these compounds exhibit significant activity against various life stages of malaria parasites, indicating their potential as broad-spectrum antiparasitic agents .

Case Studies

  • Study on Quinoline-Piperidine Scaffolds : A comprehensive evaluation was conducted to assess the biological activity of various quinoline-piperidine derivatives. The study revealed that certain derivatives exhibited low nanomolar activity against Plasmodium yoelii liver stages, which are crucial for preventing malaria transmission .
  • Mechanistic Insights : Research focusing on the mechanism of action indicated that these compounds could effectively block transmission by targeting gametocytes, the sexual stage of the malaria parasite responsible for transmission to mosquitoes. This property is particularly valuable in developing strategies for malaria elimination .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide is essential for assessing its therapeutic viability. Studies have shown that modifications to the quinoline structure can enhance oral bioavailability and reduce toxicity. For example, a related compound demonstrated an oral bioavailability of 84% in rat models, which is favorable for further development .

Q & A

Basic: What are the key synthetic pathways for 2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline hydrobromide?

Answer:
The synthesis typically involves multi-step reactions:

  • Quinoline core formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions.
  • Introduction of substituents : The 4-methylpiperidin-1-yl group is added via nucleophilic substitution or coupling reactions, often requiring catalysts like palladium for C–N bond formation.
  • Hydrobromide salt formation : The free base is treated with hydrobromic acid in a polar solvent (e.g., ethanol) to yield the hydrobromide salt.
    Critical parameters include temperature control (60–100°C for cyclization), solvent selection (DMF or THF for coupling), and purification via column chromatography .

Basic: What analytical methods are used to characterize this compound?

Answer:

  • Structural confirmation : NMR (¹H/¹³C) to verify substituent positions (e.g., methoxyphenyl and piperidine groups). Key signals include aromatic protons at δ 6.8–8.5 ppm and piperidine methyl groups at δ 1.2–1.5 ppm.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ for C₂₂H₂₄N₂O·HBr) .

Advanced: How can researchers optimize reaction yields for the 4-methylpiperidin-1-yl substitution?

Answer:

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, achieving >80% yield in toluene at 110°C.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine derivatives.
  • Protection strategies : Temporarily protect reactive sites (e.g., methoxy groups) with acetyl to prevent side reactions .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved?

Answer:

  • Anticancer efficacy : Discrepancies in IC₅₀ values (e.g., 8–50 μM in MCF-7 cells) may arise from assay variability (MTT vs. apoptosis-specific assays). Standardize protocols using flow cytometry for apoptosis quantification.
  • SAR conflicts : Substituent positioning (e.g., bromine vs. methoxy groups) alters activity. Computational modeling (e.g., molecular docking) can clarify binding affinity differences to targets like topoisomerase II .

Advanced: How does the hydrobromide counterion influence pharmacokinetic properties?

Answer:

  • Solubility : Hydrobromide salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS) compared to free bases, enhancing bioavailability.
  • Stability : Assess hygroscopicity via dynamic vapor sorption (DVS) and thermal stability via DSC (decomposition >200°C).
  • Toxicity : Compare Br⁻ vs. Cl⁻ salts in vivo; monitor renal clearance rates in rodent models .

Advanced: What strategies address low reproducibility in cytotoxicity assays?

Answer:

  • Cell line authentication : Use STR profiling to confirm MCF-7/MDA-MB-231 identity.
  • Normalization : Include reference compounds (e.g., doxorubicin) in each assay plate.
  • Hypoxia mimetics : Pre-treat cells with CoCl₂ to simulate tumor microenvironments and reduce false negatives .

Advanced: How can structural modifications enhance selectivity for kinase targets?

Answer:

  • Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to sterically hinder off-target binding.
  • Quinoline C-2 optimization : Introduce electron-withdrawing groups (e.g., fluoro) to modulate π-π stacking with ATP pockets.
    Validate via kinome-wide profiling (e.g., KINOMEscan) .

Advanced: What computational tools predict metabolic stability of this compound?

Answer:

  • In silico modeling : Use SwissADME to predict CYP450 metabolism hotspots (e.g., methoxy demethylation).
  • MD simulations : Analyze binding to CYP3A4/2D6 isoforms; prioritize derivatives with low RMSD (<2 Å).
  • Metabolite identification : LC-MS/MS after incubation with liver microsomes .

Advanced: How to resolve crystallography challenges for structural confirmation?

Answer:

  • Crystal growth : Use vapor diffusion with 1:1 ethanol/water for optimal morphology.
  • Data collection : Synchrotron X-ray (λ = 0.710 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : SHELXL for disorder modeling; validate via R-factor (<0.05) and electron density maps .

Advanced: What are the implications of batch-to-batch variability in preclinical studies?

Answer:

  • Impurity profiling : LC-MS to identify byproducts (e.g., de-brominated analogs).
  • Dose recalibration : Adjust in vivo doses based on purity (e.g., 95% vs. 98%).
  • Regulatory alignment : Follow ICH Q3A guidelines for reporting thresholds (>0.1% impurities) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.